molecular formula C16H13ClN2O3 B2439266 (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide CAS No. 313226-62-9

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide

Cat. No.: B2439266
CAS No.: 313226-62-9
M. Wt: 316.74
InChI Key: ASWPWZWWAPIRJG-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a cyano group, and a hydroxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenylacetic acid and furfural, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using reagents like sodium cyanide or potassium cyanide.

    Acryloylation: The acryloyl group is added through a reaction with acryloyl chloride in the presence of a base such as triethylamine.

    Hydroxyethylation: The final step involves the addition of the hydroxyethyl group, which can be achieved through a reaction with ethylene oxide or ethylene glycol under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as nitronium ions or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino or aldehyde derivatives of the original compound.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its reactive functional groups and structural diversity.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the hydroxyethyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The furan ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    (Z)-3-(5-(3-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide: Bromine substituent instead of chlorine.

    (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxyethyl)acrylamide: Methoxyethyl group instead of hydroxyethyl.

Uniqueness

The uniqueness of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-13-3-1-2-11(8-13)15-5-4-14(22-15)9-12(10-18)16(21)19-6-7-20/h1-5,8-9,20H,6-7H2,(H,19,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWPWZWWAPIRJG-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(/C#N)\C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.